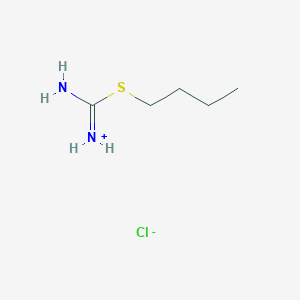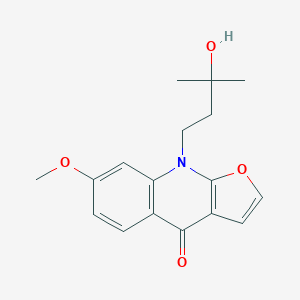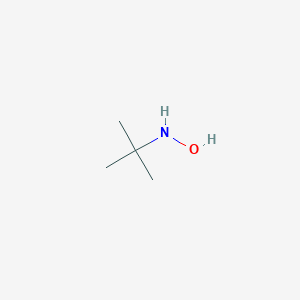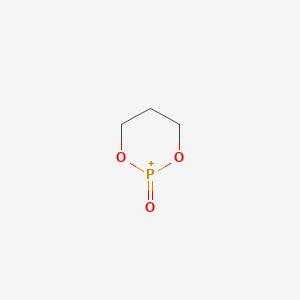
1,3,2-Dioxaphosphorinane-2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane-2-oxide, commonly known as DOPO, is a cyclic phosphorus compound with a unique structure that has attracted the attention of researchers in various fields. DOPO is widely used in the synthesis of flame retardants, polymers, and other materials due to its excellent thermal stability and flame-retardant properties.
Mechanism of Action
DOPO acts as a flame retardant by releasing phosphoric acid and water when exposed to heat, which dilutes the combustible gases and reduces the heat release rate. In polymers, DOPO can act as a flame retardant by forming a char layer that acts as a barrier to heat and oxygen. In biomedical materials, DOPO can act as a crosslinker or a functional group for the synthesis of biocompatible materials.
Biochemical and Physiological Effects:
DOPO has been shown to have low toxicity and biocompatibility, making it a promising building block for biomedical materials. Studies have shown that DOPO-based hydrogels have good cell adhesion and proliferation, making them suitable for tissue engineering applications. DOPO-based nanoparticles have also been shown to have good biocompatibility and drug-loading capacity, making them suitable for drug delivery applications.
Advantages and Limitations for Lab Experiments
DOPO has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DOPO can be expensive and difficult to handle due to its high reactivity and toxicity. Therefore, proper safety measures should be taken when handling DOPO in the lab.
Future Directions
DOPO has great potential for various applications in the fields of flame retardants, polymers, and biomedical materials. Future research directions include the development of more efficient and environmentally friendly synthesis methods, the synthesis of new DOPO-based materials with improved properties, and the exploration of new applications for DOPO-based materials.
Synthesis Methods
DOPO can be synthesized through various methods, including the reaction of phosphorus trichloride with ethylene glycol, the reaction of phosphorus oxychloride with ethylene oxide, and the reaction of phosphorus trichloride with ethylene oxide. The latter is the most commonly used method for DOPO synthesis, which involves the reaction of phosphorus trichloride with ethylene oxide in the presence of a base catalyst, such as triethylamine.
Scientific Research Applications
DOPO has been extensively studied for its potential applications in various fields, including flame retardants, polymers, and biomedical materials. In the field of flame retardants, DOPO has been used as a reactive flame retardant for various polymers, such as polyurethane, epoxy, and polyester. In the field of polymers, DOPO has been used as a monomer for the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters. In the field of biomedical materials, DOPO has been used as a building block for the synthesis of various biocompatible materials, such as hydrogels, nanoparticles, and drug delivery systems.
properties
CAS RN |
16352-21-9 |
|---|---|
Molecular Formula |
C3H6O3P+ |
Molecular Weight |
121.05 g/mol |
IUPAC Name |
1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O3P/c4-7-5-2-1-3-6-7/h1-3H2/q+1 |
InChI Key |
ISLWZBTUAHMAND-UHFFFAOYSA-N |
SMILES |
C1CO[P+](=O)OC1 |
Canonical SMILES |
C1CO[P+](=O)OC1 |
synonyms |
1,3,2-dioxaphosphorinane-2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)

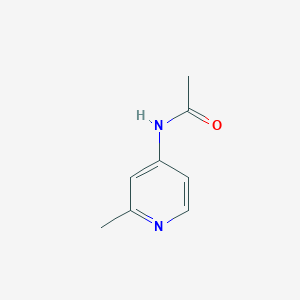
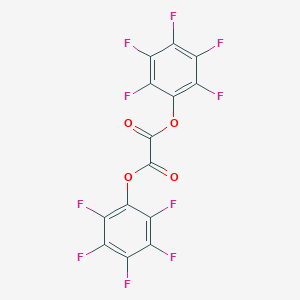


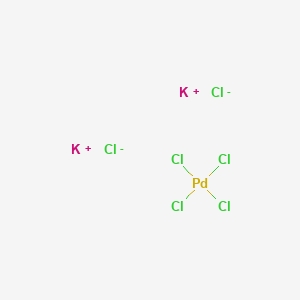

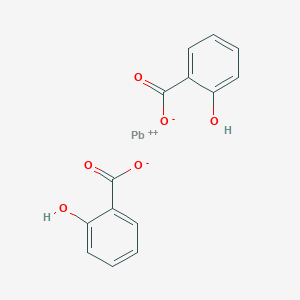
![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)
